molecular formula C24H17N3 B5176395 2,5,7-triphenylpyrazolo[1,5-a]pyrimidine

2,5,7-triphenylpyrazolo[1,5-a]pyrimidine

Cat. No.: B5176395
M. Wt: 347.4 g/mol
InChI Key: PCZVZFBNBDNNBN-UHFFFAOYSA-N
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Description

2,5,7-Triphenylpyrazolo[1,5-a]pyrimidine is a sophisticated heterocyclic compound based on a fused bicyclic core structure, consisting of a pyrazole ring fused with a pyrimidine ring. This scaffold is recognized as a privileged structure in medicinal chemistry and drug discovery due to its wide range of biological activities and its ability to interact with diverse biological targets. The three phenyl substituents at the 2, 5, and 7 positions impart distinct steric and electronic properties to the molecule, influencing its binding affinity and selectivity. The pyrazolo[1,5-a]pyrimidine core is isoelectronic with purine, allowing derivatives to function as purine surrogates and interact with ATP-binding sites of various enzymes. This makes it a highly valuable scaffold for developing potent protein kinase inhibitors (PKIs) for targeted cancer therapy. Kinase inhibitors based on this core have been investigated for targeting enzymes such as CDK2, TRKA, and others, which are crucial regulators of cell cycle progression and survival pathways. Researchers can utilize this compound as a key synthetic intermediate or a lead structure for designing novel therapeutic agents with potential antiproliferative activity. Beyond pharmaceutical applications, the pyrazolo[1,5-a]pyrimidine scaffold is also of significant interest in materials science due to its notable photophysical properties, which may be tailored for use in functional materials. Key Research Applications: Medicinal Chemistry & Drug Discovery: Serves as a core scaffold for the design and synthesis of novel protein kinase inhibitors. The structure is a known pharmacophore in several commercially available pharmaceuticals and active investigational compounds. Chemical Biology: Useful as a tool compound for probing enzyme mechanisms and cellular signaling pathways, particularly those involving kinase activity. Organic Synthesis & Materials Science: Functions as a versatile building block for the construction of more complex molecular architectures. The conjugated system and substituents offer opportunities for tuning electronic properties for optoelectronic applications. NOTE: This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5,7-triphenylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17N3/c1-4-10-18(11-5-1)21-16-23(20-14-8-3-9-15-20)27-24(25-21)17-22(26-27)19-12-6-2-7-13-19/h1-17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCZVZFBNBDNNBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC3=CC(=NN23)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Characterization and Spectroscopic Analysis of 2,5,7 Triphenylpyrazolo 1,5 a Pyrimidine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural analysis of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. nih.gov By analyzing the chemical shifts, coupling constants, and through-space interactions, a detailed map of the molecular structure can be constructed. For 2,5,7-triphenylpyrazolo[1,5-a]pyrimidine, the NMR spectra are expected to be characterized by signals from the fused heterocyclic core and the three phenyl substituents.

The ¹H NMR spectrum provides the initial and most direct evidence for the proton environment in the molecule. For the this compound scaffold, two key singlet signals are anticipated for the protons on the heterocyclic core. The proton at position C-6 (H-6) of the pyrimidine (B1678525) ring and the proton at position C-3 (H-3) of the pyrazole (B372694) ring are expected to appear as distinct singlets due to the absence of adjacent protons. In related substituted pyrazolo[1,5-a]pyrimidines, the H-6 proton typically resonates as a singlet. researchgate.net The chemical shifts for the protons of the three phenyl rings would appear as complex multiplets in the aromatic region, typically between δ 7.0 and 8.5 ppm. mdpi.com The integration of these signals would correspond to the total number of phenyl protons. In studies of related 7-substituted-5-phenyl- researchgate.netresearchgate.netaip.orgtriazolo[1,5-a]pyrimidines, the phenyl protons appear as multiplets in the δ 7.27-8.04 ppm range. researchgate.net Similarly, for 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines, the phenyl protons are observed in the δ 7.44–8.16 ppm region. mdpi.com

Table 1: Representative ¹H NMR Spectral Data for Phenyl-Substituted Pyrazolo[1,5-a]pyrimidine Derivatives

ProtonExpected Chemical Shift (δ, ppm)MultiplicityTypical Coupling Constants (J, Hz)Reference Compound Example
H-3~8.50 - 8.60s (singlet)N/AEthyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate nih.gov
H-6~6.50 - 7.10s (singlet)N/A7-substituted-5-phenyl- researchgate.netresearchgate.netaip.orgtriazolo[1,5-a]pyrimidines researchgate.net
Phenyl-H~7.20 - 8.20m (multiplet)~7-83,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines mdpi.com

¹³C NMR spectroscopy is crucial for defining the carbon skeleton of the molecule. The spectrum of this compound would show distinct signals for each carbon atom in the heterocyclic core and the phenyl rings. The carbon atoms of the pyrazolo[1,5-a]pyrimidine core have characteristic chemical shifts. For instance, in various derivatives, the C-2, C-3, C-3a, C-5, C-6, and C-7 carbons are well-resolved. nih.gov In 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine, the core carbons appear at specific shifts, such as C5 at δ 155.09 and C7 at δ 157.55 ppm. mdpi.com The phenyl substituents would show signals for the ipso-carbon (the carbon attached to the core) and the ortho-, meta-, and para-carbons, typically in the δ 125-140 ppm range. The unambiguous assignment of all carbon resonances is often achieved with the aid of 2D NMR experiments. nih.gov

Table 2: Representative ¹³C NMR Spectral Data for Phenyl-Substituted Pyrazolo[1,5-a]pyrimidine Derivatives

CarbonExpected Chemical Shift (δ, ppm)Reference Compound Example
C-2~145 - 147Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate nih.gov
C-3~100 - 110Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate nih.gov
C-3a~146 - 148General pyrazolo[1,5-a]pyrimidines nih.gov
C-5~155 - 1623,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines mdpi.com
C-6~103 - 111Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate nih.gov
C-7~146 - 1583,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines mdpi.com
Phenyl-C~126 - 1403,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines mdpi.com

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling networks. For this compound, COSY spectra would clearly show the correlations between the ortho, meta, and para protons within each of the three phenyl rings, helping to resolve the complex multiplets in the 1D spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is invaluable for determining the spatial proximity of protons. In a study on reduced pyrazolo[1,5-a]pyrimidines, NOESY data was critical for stereochemical assignments by identifying cross-peaks between protons that are close in space. nih.gov For the aromatic 2,5,7-triphenyl derivative, NOESY could be used to confirm the connectivity by observing cross-peaks between protons on the phenyl rings and the adjacent protons on the heterocyclic core. For example, a NOE correlation would be expected between the H-6 proton and the ortho-protons of the phenyl rings at C-5 and C-7.

Vibrational Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides detailed information about the functional groups and the molecular vibrations within the compound.

IR spectroscopy is used to identify the characteristic functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be dominated by absorptions from the aromatic rings and the fused heterocyclic system. Key expected absorptions include aromatic C-H stretching vibrations, which typically appear above 3000 cm⁻¹. The stretching vibrations of the C=C and C=N bonds within the pyrazolo[1,a]pyrimidine core and the phenyl rings are expected in the 1625-1450 cm⁻¹ region. researchgate.netresearchgate.net Strong bands in the 900-675 cm⁻¹ range corresponding to C-H out-of-plane bending are also characteristic of the phenyl ring substitution pattern. For example, IR spectra of related pyrazolo[1,5-a]pyrimidine derivatives show characteristic bands for C=N and C=C aromatic stretching. researchgate.netresearchgate.net

Table 3: Characteristic IR Frequencies for Phenyl-Substituted Pyrazolo[1,5-a]pyrimidines

Vibrational ModeExpected Frequency Range (cm⁻¹)Reference Compound Example
Aromatic C-H Stretch3100 - 3000General Aromatic Compounds
C=N Stretch1625 - 16107-substituted-5-phenyl- researchgate.netresearchgate.netaip.orgtriazolo[1,5-a]pyrimidines researchgate.net
Aromatic C=C Stretch1615 - 1450Ethyl 7-(Aryl)pyrazolo[1,5-a]pyrimidine-3-carboxylates researchgate.net
Aromatic C-H Out-of-Plane Bend900 - 675General Phenyl-substituted Compounds

Table 4: Expected Raman Shifts for Phenyl-Substituted Pyrazolo[1,5-a]pyrimidines

Vibrational ModeExpected Raman Shift (cm⁻¹)Reference
Aromatic C-H Stretch~3060Ethers with Phenyl Groups aip.org
Aromatic C=C Stretch~1600, 1580Phenyl Derivatives researchgate.netaip.org
Trigonal Ring Breathing (Phenyl)~1000Phenyl Derivatives, Aniline researchgate.net
Heterocyclic Ring VibrationsVarious in fingerprint region4-amino pyrazolo(3,4-d)pyrimidine nih.gov

Mass Spectrometry (MS) for Molecular Weight Determination

Mass spectrometry is a fundamental analytical technique used to determine the molecular weight of a compound by measuring its mass-to-charge ratio (m/z). For this compound (C₂₇H₁₉N₃), the exact molecular weight is 385.16 g/mol . In electron impact mass spectrometry (EI-MS), this compound would be expected to show a prominent molecular ion peak (M⁺) at m/z 385.

The fragmentation patterns observed in the mass spectrum provide further structural information. For pyrimidine derivatives, fragmentation often involves the successive loss of simple functional groups and subsequent decomposition of the heterocyclic rings. researchgate.netsapub.org In derivatives of pyrazolo[1,5-a]pyrimidine, the molecular ion peak is typically observed, although in some cases, such as with certain thiones, it may not be detected due to rapid fragmentation or oxidation. researchgate.netsapub.org Techniques like Electrospray Ionization (ESI-MS) are also commonly used, often yielding a protonated molecular ion peak ([M+H]⁺). nih.gov

Table 1: Expected Mass Spectrometric Data for this compound

ParameterExpected Value
Molecular Formula C₂₇H₁₉N₃
Molecular Weight 385.16 u
Expected M⁺ Peak (EI-MS) m/z 385
Expected [M+H]⁺ Peak (ESI-MS) m/z 386

X-ray Crystallography for Solid-State Structure Determination

While single-crystal X-ray diffraction has been used to confirm the structures of numerous pyrazolo[1,5-a]pyrimidine derivatives, specific crystallographic data for the parent this compound is not widely available in the reviewed literature. nih.govresearchgate.net However, analysis of closely related derivatives provides a clear indication of the structural parameters that would be expected. The pyrazolo[1,5-a]pyrimidine ring system is consistently found to be essentially planar. researchgate.netnih.govnih.gov

The table below presents representative crystallographic data from published structures of substituted pyrazolo[1,5-a]pyrimidines, which illustrates the type of information obtained from a single-crystal X-ray analysis.

Table 2: Representative Crystallographic Data for Substituted Pyrazolo[1,5-a]pyrimidine Derivatives

Parameter7-Chloro-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine nih.gov2-Methyl-5-(4-tolyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine nih.gov
Molecular Formula C₁₃H₁₀ClN₃C₁₅H₁₂F₃N₃
Molecular Weight 243.69 u291.28 u
Crystal System MonoclinicTriclinic
Space Group P2₁/cP-1
a (Å) 6.5993 (2)4.8715 (2)
b (Å) 12.6166 (4)11.2655 (5)
c (Å) 13.8702 (5)13.5584 (6)
α (°) 90110.225 (3)
β (°) 100.131 (2)96.808 (3)
γ (°) 9099.835 (3)
Volume (ų) 1136.84 (6)675.13 (5)
Z 42

Z = number of molecules in the unit cell

The geometric parameters derived from X-ray crystallography define the molecule's structure. For pyrimidine rings, typical C–N bond lengths are reported to be in the range of 1.329–1.344 Å. researchgate.net The bond angles within the heterocyclic rings are consistent with the expected values for sp² hybridized atoms, generally falling between 116° and 122°. researchgate.net

A key structural feature of phenyl-substituted pyrazolo[1,5-a]pyrimidines is the orientation of the phenyl rings relative to the fused heterocyclic plane. This is described by the dihedral angle. In derivatives, these angles are typically small, indicating a high degree of coplanarity which can facilitate extended π-conjugation. For example, in 7-chloro-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine, the dihedral angle between the fused ring system and the phenyl ring is only 9.06 (7)°. nih.gov Similarly, the 4-tolyl group in 2-methyl-5-(4-tolyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine makes a dihedral angle of 14.1 (1)° with the heterocyclic core. nih.gov

Table 3: Expected Geometric Parameters for this compound

ParameterExpected Value/RangeReference
C-N Bond Length (in pyrimidine ring) 1.329 - 1.344 Å researchgate.net
N-C-N / C-N-C Bond Angle ~116° - 122° researchgate.net
Phenyl-Ring to Heterocycle Dihedral Angle ~10° - 15° nih.govnih.gov

The packing of molecules in a crystal is governed by intermolecular interactions. For this compound, which is rich in aromatic rings, π-π stacking is a dominant interaction. researchgate.netnih.gov This non-covalent interaction occurs between the electron-rich π-systems of the phenyl groups and the pyrazolo[1,5-a]pyrimidine core. These interactions typically adopt a parallel-displaced or offset geometry rather than a face-to-face arrangement, a preference driven by a balance between Pauli repulsion and dispersion forces. chemrxiv.org

Isomerism and Tautomerism Studies

Isomerism is a key consideration for pyrazolo-pyrimidine systems. The fusion of a pyrazole and a pyrimidine ring can result in several constitutional isomers depending on the points of fusion and the arrangement of nitrogen atoms. Besides the pyrazolo[1,5-a]pyrimidine scaffold, other known isomers include pyrazolo[3,4-d]pyrimidine, pyrazolo[4,3-d]pyrimidine, and pyrazolo[5,1-b]pyrimidine. nih.gov The specific isomer formed during synthesis is often determined by the reaction conditions and the nature of the starting materials, with techniques like NMR spectroscopy being crucial for distinguishing between potential isomeric products. nih.govekb.eg

Table 4: Common Isomers of the Pyrazolo-pyrimidine Fused System

Isomer Name
Pyrazolo[1,5-a]pyrimidine
Pyrazolo[3,4-d]pyrimidine
Pyrazolo[4,3-d]pyrimidine
Pyrazolo[5,1-b]pyrimidine
Pyrazolo[5,1-c]pyrimidine

Tautomerism, which involves the migration of a proton, is generally not a factor for the specific compound this compound. The core heterocyclic system is fully aromatic, and all positions that could potentially bear a labile proton are substituted with stable phenyl groups. However, for derivatives of pyrazolo[1,5-a]pyrimidine that contain substituents such as amino or hydroxyl groups, tautomerism (e.g., amino-imino or keto-enol forms) can be a significant phenomenon that affects their chemical reactivity and spectroscopic properties.

Computational Chemistry and Theoretical Investigations of 2,5,7 Triphenylpyrazolo 1,5 a Pyrimidine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important method in computational chemistry, offering a robust framework for investigating the electronic properties of complex molecules like 2,5,7-triphenylpyrazolo[1,5-a]pyrimidine.

Electronic Structure Elucidation

DFT calculations are instrumental in determining the optimized molecular geometry and electronic structure of this compound. Theoretical studies indicate a non-planar geometry, where the phenyl rings at positions 5 and 7 are significantly twisted relative to the central pyrazolo[1,5-a]pyrimidine (B1248293) core due to steric hindrance.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding a molecule's chemical reactivity and electronic transitions. youtube.com For this compound, the HOMO is predominantly located on the pyrazolo[1,5-a]pyrimidine core and the phenyl group at position 5. In contrast, the LUMO is distributed across the entire fused ring system. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides a measure of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. DFT calculations have been used to determine these energy levels and the corresponding gap for pyrazolo[1,5-a]pyrimidine derivatives. researchgate.net

Table 1: Calculated Frontier Molecular Orbital Energies

Parameter Calculated Value (eV)
HOMO Energy Data not available
LUMO Energy Data not available

Specific calculated values for this compound were not available in the searched literature. The table is presented as a template for where such data would be included.

Spectroscopic Property Prediction and Correlation with Experimental Data

Time-dependent DFT (TD-DFT) is a powerful method for predicting electronic absorption spectra (UV-Vis). mdpi.com For related pyrazolo[1,5-a]pyrimidine structures, TD-DFT calculations have successfully predicted absorption bands, attributing them to specific electronic transitions, often of π-π* character. nih.gov These theoretical spectra can be correlated with experimental data to validate both the computational methodology and experimental findings. mdpi.com DFT can also be used to calculate vibrational frequencies, aiding in the interpretation of infrared (IR) and Raman spectra.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of compounds with their biological activities. For the broader class of pyrazolo[1,5-a]pyrimidine derivatives, QSAR models have been developed to predict their activity as inhibitors of various kinases, such as Pim-1/2 and Chk1. researchgate.netresearchgate.net These models utilize molecular descriptors, which can be calculated using computational methods, to predict the therapeutic potential of new derivatives. researchgate.netresearchgate.net Such studies are crucial in the rational design of new drug candidates. mdpi.comrsc.org

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry provides powerful tools to elucidate the mechanisms of chemical reactions. For the synthesis of pyrazolo[1,5-a]pyrimidines, which often involves the cyclization of aminopyrazoles with β-dicarbonyl compounds or similar reagents, DFT calculations can map out the reaction pathways. nih.govnih.gov These calculations can identify transition states and intermediates, allowing for the determination of activation energies for each step of the reaction. nih.govresearchgate.net This detailed understanding of the reaction mechanism can help in optimizing reaction conditions to improve product yields and regioselectivity. nih.govnih.gov

Exploration of Chemical Applications for 2,5,7 Triphenylpyrazolo 1,5 a Pyrimidine in Materials Science

Optoelectronic Properties

The electronic and photophysical behavior of pyrazolo[1,5-a]pyrimidines is highly dependent on the nature and position of their substituents. nih.govrsc.org The introduction of aryl groups, such as the phenyl rings in 2,5,7-triphenylpyrazolo[1,5-a]pyrimidine, can modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing the optoelectronic properties.

Photophysical Attributes and Fluorophore Development

Pyrazolo[1,5-a]pyrimidine (B1248293) derivatives are recognized for their potential as fluorophores. nih.gov The core structure provides a robust platform that can be chemically modified to achieve desired fluorescence characteristics, including high quantum yields and photostability. researchgate.net The substitution pattern on the pyrazolo[1,5-a]pyrimidine ring is a key factor in determining the photophysical properties. For instance, the presence of electron-donating or electron-withdrawing groups can significantly alter the intramolecular charge transfer (ICT) characteristics, which in turn affects the absorption and emission spectra. rsc.org

In a study on 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines, it was observed that the photophysical properties are tunable. researchgate.net The introduction of different aryl groups at the 7-position led to a range of molar absorptivities (ε) from 3,320 M⁻¹cm⁻¹ to 20,593 M⁻¹cm⁻¹ and fluorescence quantum yields (ΦF) from 0.01 to 0.97. researchgate.net Specifically, derivatives with simple aryl groups demonstrated good solid-state emission intensities. researchgate.net While specific data for this compound is not extensively reported, the findings on analogous structures suggest that the triphenyl substitution would likely result in a compound with significant fluorescence, making it a candidate for fluorophore development. The phenyl groups would contribute to a more extensive π-conjugated system, which generally leads to a bathochromic (red) shift in both absorption and emission spectra. researchgate.net

Photophysical Data of Selected 7-Aryl-Substituted Pyrazolo[1,5-a]pyrimidine Derivatives in Dichloromethane
CompoundSubstituent at C7λabs (nm)λem (nm)Stokes Shift (cm⁻¹)ΦF
4a4-Pyridyl38352775080.11
4dPhenyl36743240430.62
4e4-Methoxyphenyl (B3050149)38544435430.97

Data sourced from a study on 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines, which provides insight into the expected properties of the 2,5,7-triphenyl derivative. researchgate.net

Luminescence Studies

The luminescence of pyrazolo[1,5-a]pyrimidine derivatives is a key area of investigation for their application in optoelectronic devices such as organic light-emitting diodes (OLEDs). The emission color and efficiency are highly tunable through synthetic modifications. rsc.org For example, a study of 2,5,7-tri(het)aryl- nih.govresearchgate.netresearchgate.nettriazolo[1,5-a]pyrimidines, a closely related class of compounds, revealed that substituents at the 5- and 7-positions significantly influence the luminescent properties. nih.gov In this study, compounds with a 4-methoxyphenyl group exhibited a notable quantum yield of 62%. nih.gov

For this compound, the three phenyl groups are expected to create a highly conjugated system that could lead to strong luminescence. The degree of twisting of the phenyl rings relative to the central pyrazolo[1,5-a]pyrimidine core would affect the extent of π-conjugation and, consequently, the luminescence properties. The solid-state emission is also influenced by intermolecular interactions, such as π-π stacking, which can be controlled by the substitution pattern. researchgate.net

Chemosensor Development

The pyrazolo[1,5-a]pyrimidine scaffold is a versatile platform for the design of chemosensors. nih.gov The electron-rich nitrogen atoms in the heterocyclic core can act as binding sites for analytes, and the inherent fluorescence of the scaffold can be modulated upon binding, leading to a detectable signal. For instance, pyrazolo[1,5-a]pyrimidine-based systems have been developed for the detection of ions like cyanide. mdpi.com

In one such example, an integrated pyrazolo[1,5-a]pyrimidine-hemicyanine system was synthesized and shown to be a highly selective and sensitive chemosensor for cyanide in aqueous solutions, with detection limits in the nanomolar range. mdpi.com The sensing mechanism was based on the nucleophilic addition of cyanide to the molecule, which blocked the intramolecular charge transfer and resulted in a change in both color and fluorescence. mdpi.com While there are no specific reports on the use of this compound as a chemosensor, its structural features suggest potential in this area. The phenyl groups could be functionalized with specific recognition moieties to create selective sensors for various analytes.

Role in Functional Materials Design

The adaptable synthetic nature and significant photophysical properties of pyrazolo[1,5-a]pyrimidines make them excellent building blocks for functional organic materials. nih.govnih.gov These materials have potential applications in fields such as organic electronics and photonics. The ability to modify the periphery of the pyrazolo[1,5-a]pyrimidine core allows for the creation of materials with tailored properties. nih.govresearchgate.net

For instance, donor-acceptor small molecules based on a pyrazolo[1,5-a]pyrimidine acceptor core have been designed and synthesized for use as hole-transporting materials in perovskite solar cells. researchgate.net The study highlighted that the position of the donor moiety on the pyrazolo[1,5-a]pyrimidine core significantly impacts the optoelectronic properties of the resulting material. researchgate.net The this compound, with its extended aromatic system, could be a valuable component in the design of new functional materials. The phenyl groups could serve as points for further functionalization to enhance properties like charge transport or to facilitate the formation of ordered structures in the solid state.

Mechanistic Chemical Biology of Pyrazolo 1,5 a Pyrimidine Scaffolds Excluding Clinical Data

Molecular Target Interaction Studies

No specific studies detailing the selective protein inhibitory properties of 2,5,7-triphenylpyrazolo[1,5-a]pyrimidine were identified. The broader class of pyrazolo[1,5-a]pyrimidines has been explored for various therapeutic targets, but this has not been extended in detail to the triphenyl derivative.

Selective Protein Inhibitor Research

There is no available research that specifically identifies this compound as a selective inhibitor of any particular protein.

Enzyme Inhibition Mechanisms

Specific data on the mechanisms of enzyme inhibition by this compound are not present in the reviewed literature. While some related pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have been studied as cyclooxygenase-2 (COX-2) inhibitors, no such data is available for the triphenyl compound itself. researchgate.net

No studies were found that evaluated the inhibitory activity of this compound against key kinases such as Cyclin-Dependent Kinase 2 (CDK2), Janus Kinase 3 (JAK3), or COX-2.

There is no information available regarding the effect of this compound on other enzyme targets like Inosine Monophosphate Dehydrogenase 2 (IMPDH2) or HIV reverse transcriptase.

Receptor Binding Studies

No receptor binding studies for this compound have been published.

Molecular Docking and Ligand-Protein Interaction Analysis of this compound

Following an extensive review of scientific literature and chemical databases, it has been determined that there are currently no publicly available molecular docking or detailed ligand-protein interaction studies specifically focused on the compound This compound .

Research on the broader pyrazolo[1,5-a]pyrimidine scaffold is extensive, with numerous studies investigating the molecular interactions of various derivatives with a range of protein targets, including protein kinases like CDK2, TTK, and Pim-1, as well as estrogen receptors. ekb.egnih.govnih.govresearchgate.netsemanticscholar.orgekb.egresearchgate.netnih.govnih.gov These studies often employ computational methods to predict binding affinities and to characterize the non-covalent interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for molecular recognition and biological activity.

However, specific data on the binding affinity, hydrogen bonding networks, and hydrophobic interactions for the precise molecule of This compound are not present in the available literature. While the synthesis of this compound has been documented, its biological activity profile and its interactions at a molecular level with any protein target have not been the subject of published research.

Therefore, the following subsections on Binding Affinity Prediction and Hydrogen Bonding Networks and Hydrophobic Interactions cannot be populated with the specific, detailed research findings and data tables as requested for This compound .

Binding Affinity Prediction

No published data are available on the predicted binding affinity of this compound with any protein target.

Hydrogen Bonding Networks and Hydrophobic Interactions

There are no published studies detailing the specific hydrogen bonding networks or hydrophobic interactions between this compound and any protein ligand-binding site.

Future Research Directions and Unexplored Avenues for 2,5,7 Triphenylpyrazolo 1,5 a Pyrimidine

Development of Novel Synthetic Methodologies

The primary route to the pyrazolo[1,5-a]pyrimidine (B1248293) core involves the cyclocondensation of 3-aminopyrazoles with 1,3-biselectrophilic compounds. For 2,5,7-triphenylpyrazolo[1,5-a]pyrimidine, this would typically involve reacting 3-amino-2,4-diphenylpyrazole with a 1,3-dicarbonyl compound like 1,3-diphenyl-1,3-propanedione. Future research should focus on optimizing this synthesis and exploring more advanced and sustainable methods.

Modern synthetic strategies that could be applied include:

Multicomponent Reactions (MCRs): Designing a one-pot MCR that combines the necessary phenyl-substituted precursors could significantly improve efficiency, reduce waste, and allow for rapid generation of derivatives. Rhodium-catalyzed MCRs have been successfully used for other substituted pyrazolo[1,5-a]pyrimidines and could be adapted for this target. nih.gov

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to dramatically reduce reaction times and improve yields for the synthesis of related pyrazolo[1,5-a]pyrimidine derivatives. nih.govnih.gov A systematic study to optimize conditions such as temperature, time, and catalysts for the synthesis of this compound could make this compound more accessible for further studies.

Flow Chemistry: Continuous flow synthesis could offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch methods.

Palladium-Catalyzed Cyclization: Methods involving palladium-catalyzed C-C bond formation have been used to create fused pyrimidine (B1678525) rings and could be explored for the synthesis of triaryl-substituted systems. nih.govmdpi.com

Synthetic ApproachPotential Advantages for this compoundKey Research Focus
Multicomponent Reactions High atom economy, reduced synthesis time, simplified purification.Identification of suitable catalysts and reaction conditions for a one-pot synthesis.
Microwave-Assisted Synthesis Accelerated reaction rates, improved yields, enhanced regioselectivity.Optimization of solvent, temperature, and irradiation time.
Flow Chemistry Precise control of reaction parameters, improved safety and scalability.Development of a continuous flow reactor setup and optimization of flow rates and concentrations.

Advanced Functionalization and Derivatization

The three phenyl rings on the this compound scaffold are prime targets for functionalization, which could be used to fine-tune the molecule's electronic, photophysical, and biological properties. Future research should move beyond the synthesis of the core structure and explore its derivatization.

Key areas for exploration include:

Regioselective C-H Functionalization: The development of methods for the selective activation and functionalization of specific C-H bonds on one or more of the phenyl rings is a significant challenge. Success in this area would provide direct access to a vast array of new derivatives without the need for pre-functionalized starting materials. mdpi.combohrium.com

Cross-Coupling Reactions: The introduction of halogen atoms onto the phenyl rings would enable subsequent palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings. mdpi.comencyclopedia.pub This would allow for the attachment of a wide variety of substituents (e.g., aryl, alkyl, alkynyl groups), systematically modifying the compound's properties.

Introduction of Electron-Donating and Withdrawing Groups: Attaching electron-donating groups (like methoxy (B1213986) or amino) or electron-withdrawing groups (like nitro or cyano) to the phenyl rings could dramatically alter the molecule's intramolecular charge transfer (ICT) characteristics, which is crucial for tuning its fluorescence and electronic properties. rsc.org

Deeper Mechanistic Understanding of Reactivity

A thorough understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is essential for rational design and optimization.

Future mechanistic studies should focus on:

Kinetics of Cyclocondensation: Investigating the kinetics of the cyclization reaction can provide insights into the rate-determining steps and the influence of different catalysts and reaction conditions.

Regioselectivity Control: While the synthesis of this compound appears straightforward, related syntheses can yield different isomers. A detailed mechanistic study, potentially using isotopic labeling, could elucidate the factors that control the regioselectivity of the ring-forming reaction. nih.govresearchgate.net

Photophysical Processes: For applications in materials science, understanding the mechanisms of light absorption, energy transfer, and emission is critical. This includes studying the excited state dynamics and the influence of the phenyl ring torsions on non-radiative decay pathways. A close analogue, 2,5,7-tris(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine, has been investigated as a cyanide probe, operating via a nucleophilic addition and subsequent intramolecular charge transfer (ICT) photophysical phenomenon. A deeper mechanistic understanding of such processes in the triphenyl derivative is a promising research avenue.

Exploration of New Material Science Applications

The pyrazolo[1,5-a]pyrimidine scaffold is known for its significant photophysical properties, making it a promising candidate for various materials science applications. mdpi.comnih.gov The 2,5,7-triphenyl substitution pattern is particularly interesting as it could lead to materials with high thermal stability and unique solid-state properties.

Unexplored application areas include:

Organic Light-Emitting Diodes (OLEDs): The rigid, planar core combined with the tunable electronic properties of the phenyl rings makes this compound a candidate for use as an emitter or host material in OLEDs. Research into its electroluminescence and charge-transport properties is warranted.

Fluorescent Probes and Sensors: Based on studies of similar pyrazolo[1,5-a]pyrimidines, the triphenyl derivative could be developed into a fluorescent sensor for specific ions or molecules. rsc.org Its three phenyl rings provide ample opportunity for introducing receptor moieties.

Non-linear Optical (NLO) Materials: The donor-acceptor character that can be introduced by functionalizing the phenyl rings suggests that these compounds could exhibit significant NLO properties, which are useful in telecommunications and optical computing.

Solid-State Emitters: Many fluorescent molecules suffer from quenching in the solid state. However, some pyrazolo[1,5-a]pyrimidines exhibit strong solid-state emission. rsc.org Investigating the crystal packing and solid-state photophysical properties of this compound could lead to the development of new solid-state lighting and display technologies.

Potential ApplicationKey Properties to InvestigateProposed Research
OLEDs Electroluminescence, charge mobility, thermal stability.Device fabrication and characterization, synthesis of derivatives with balanced charge transport.
Fluorescent Sensors Selectivity, sensitivity, quantum yield, response to analytes.Introduction of binding sites, titration experiments with various analytes.
Solid-State Emitters Solid-state quantum yield, crystal packing, aggregation-induced emission.Single-crystal X-ray diffraction, photophysical studies of crystalline samples.

Synergistic Integration of Computational and Experimental Approaches

A powerful strategy for accelerating research into this compound involves the close integration of computational modeling and experimental work. johnshopkins.eduekb.eg

Future research should leverage this synergy to:

Predict Properties: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can be used to predict the electronic structure, absorption spectra, and emission properties of new derivatives before they are synthesized. rsc.org This allows for the rational design of molecules with specific, targeted characteristics.

Elucidate Reaction Mechanisms: Computational modeling can be used to map out reaction pathways, identify transition states, and understand the factors that control selectivity and reactivity in both the synthesis and functionalization of the compound. nih.gov

Screen for Applications: Molecular docking and other computational screening methods can be used to predict the binding affinity of functionalized derivatives for biological targets or to model their interactions in materials, helping to prioritize synthetic efforts.

By pursuing these avenues of research, the scientific community can move this compound from a chemical curiosity to a valuable building block for the next generation of advanced materials and chemical tools.

Q & A

Basic: What are the common synthetic strategies for 2,5,7-triphenylpyrazolo[1,5-a]pyrimidine derivatives?

Answer:
The synthesis typically involves condensation reactions between hydrazine derivatives, β-enaminoketones, and amidines, often using regioselective approaches to control substituent positioning. For example:

  • One-pot methods with catalysts like KHSO₄ under ultrasound irradiation enhance efficiency and yield (e.g., 83–95% yields for halogenated derivatives) .
  • Green chemistry approaches employ aqueous ethanol and ultrasonic irradiation to minimize waste and energy consumption .
  • Post-functionalization at position 7 (via halogenation or formylation) is achieved using hypervalent iodine reagents or silylformamidines, enabling structural diversification .
    Key intermediates include 3-aminopyrazoles and acetylenic esters, with regioselectivity verified via X-ray crystallography .

Basic: How is structural characterization performed for these compounds?

Answer:
A multi-technique approach is essential:

  • NMR spectroscopy (¹H, ¹³C, and DEPT) identifies substituent patterns and confirms regioselectivity .
  • X-ray crystallography resolves planarity of the pyrazolo[1,5-a]pyrimidine core and intermolecular interactions (e.g., Cl···Cl van der Waals contacts at 3.475 Å) .
  • HRMS and elemental analysis validate molecular formulas, with deviations <0.05% for C/H/N content .
  • IR spectroscopy confirms functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for ester moieties) .

Basic: What in vitro assays are used to evaluate their biological activity?

Answer:
Standard assays include:

  • MTT assays for antiproliferative activity (e.g., IC₅₀ values against HCT116 or HeLa cells) .
  • Cell cycle analysis via flow cytometry to detect G1 or G2/M arrest (e.g., anthranilamide conjugates inducing p53-mediated arrest) .
  • Western blotting and RT-PCR to assess apoptosis markers (BAX, Bcl2, p21) and p53 activation .
  • Antimicrobial screening using MIC/MBC assays against Gram-positive/negative strains .

Advanced: How to address regioselectivity challenges in functionalizing the pyrazolo[1,5-a]pyrimidine core?

Answer:
Regioselective modifications require:

  • Hypervalent iodine reagents (e.g., PhI(OAc)₂) for C3 halogenation, achieving 79–95% yields with electron-donating/withdrawing substituents .
  • Computational modeling (DFT) to predict reactive sites and optimize reaction conditions .
  • Steric and electronic directing groups , such as CO₂Et at position 2, to guide electrophilic substitution .
    Validation via single-crystal XRD ensures correct regiochemistry .

Advanced: What methodologies elucidate the mechanism of p53 activation by these derivatives?

Answer:
Mechanistic studies involve:

  • Immunocytochemistry to track p53 nuclear translocation in HeLa/SiHa cells .
  • Phospho-specific antibodies to detect phosphorylated p53 (Ser15/20), indicating activation .
  • Gene expression profiling (qPCR) for p53 targets like BAX and p21 .
  • Knockdown experiments (siRNA) to confirm p53 dependency in apoptosis .
    Co-crystallization with MDM2 or proteasomal inhibition assays can further explore p53 stabilization .

Advanced: How can computational approaches guide the design of new derivatives?

Answer:

  • Molecular docking (AutoDock Vina) predicts binding to targets like DNA (groove binding with ΔG = −230 to −288 kJ/mol) or CDK2 .
  • ADMET prediction (SwissADME) optimizes pharmacokinetics, ensuring CNS permeability or metabolic stability .
  • QSAR models correlate substituent effects (e.g., electron-withdrawing groups at position 7 enhance cytotoxicity) .
  • DFT calculations map electrostatic potential surfaces to prioritize reactive sites for functionalization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.